N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-(2,4,6-trimethylphenoxy)acetamide
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Overview
Description
Acetamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-2-(2,4,6-trimethylphenoxy)- is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s structure includes an acetamide group, a diazenyl group, and a trimethylphenoxy group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-2-(2,4,6-trimethylphenoxy)- involves multiple steps. One common method includes the diazotization of 2-methylphenylamine followed by coupling with 2-methyl-4-aminophenol. The resulting intermediate is then reacted with 2,4,6-trimethylphenol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is also common to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazenyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the diazenyl group, converting it into corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms .
Medicine
Its interactions with biological targets can lead to the discovery of new therapeutic agents .
Industry
In the industrial sector, the compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for various applications, including textiles and coatings .
Mechanism of Action
The mechanism of action of Acetamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-2-(2,4,6-trimethylphenoxy)- involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Disperse Yellow 3: Similar in structure but lacks the trimethylphenoxy group.
N-(4-Methoxyphenyl)acetamide: Contains a methoxy group instead of the diazenyl group.
Uniqueness
The uniqueness of Acetamide, N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-2-(2,4,6-trimethylphenoxy)- lies in its combination of functional groups. This combination allows for diverse chemical reactions and applications, making it a versatile compound in various fields .
Properties
CAS No. |
893693-04-4 |
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Molecular Formula |
C25H27N3O2 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-2-(2,4,6-trimethylphenoxy)acetamide |
InChI |
InChI=1S/C25H27N3O2/c1-16-12-19(4)25(20(5)13-16)30-15-24(29)26-22-11-10-21(14-18(22)3)27-28-23-9-7-6-8-17(23)2/h6-14H,15H2,1-5H3,(H,26,29) |
InChI Key |
ONQDHAOENFVWBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)COC3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
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